1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through [2+2] cycloaddition reactions of alkenes.
Aminomethylation: The cyclobutane ring is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and ammonia or amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, where the aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)cyclobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
Cyclobutanol: Lacks the aminomethyl group, affecting its biological activity and chemical properties.
1-(Hydroxymethyl)cyclobutane: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in its chemical behavior and applications.
The presence of both the aminomethyl and hydroxyl groups in this compound makes it unique, offering a combination of reactivity and biological activity that is distinct from its analogs .
Properties
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-8(3-1-4-8)9(11)5-2-6-9/h11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRGZQQFLORBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2(CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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